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Introduction

PF-06815345 is an orally active, potent small-molecule inhibitor of Proprotein Convertase
Subtilisin/Kexin type 9 (PCSK9). PCSKO9 is a key regulator of low-density lipoprotein (LDL)
cholesterol levels, and its inhibition is a validated therapeutic strategy for the management of
hypercholesterolemia. PF-06815345 emerged from a drug discovery program aimed at
identifying non-peptidic, orally bioavailable PCSK9 inhibitors. This document provides a
detailed technical guide on the structural activity relationship (SAR) of PF-06815345, based on
publicly available information, primarily from patent literature.

Mechanism of Action of PCSK9 and its Inhibition

PCSKO9 reduces the number of LDL receptors (LDLR) on the surface of hepatocytes by binding
to the receptor and targeting it for lysosomal degradation. This prevents the LDLR from
recycling back to the cell surface, leading to reduced clearance of LDL cholesterol from the
circulation and consequently higher plasma LDL-c levels. Small molecule inhibitors like PF-
06815345 are designed to disrupt the interaction between PCSK9 and the LDLR, thereby
preserving LDLR function and lowering LDL-c.
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Figure 1: Simplified signaling pathway of PCSK9-mediated LDL receptor degradation and the
inhibitory action of PF-06815345.

Structural Activity Relationship (SAR) of PF-
06815345 and Analogs

Detailed structure-activity relationship data for PF-06815345 is primarily available through
patent literature (CA2907071A1). The core structure consists of a substituted amide scaffold.
The following table summarizes the SAR based on the examples provided in the patent,
highlighting key structural modifications and their impact on PCSK9 inhibitory activity.
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Compound/Ex  Core Structure PCSK9 IC50
L. R1 Group R2 Group
ample Variation (uM)
PF-06815345 _
Phenyl- Substituted
(Example o ) 4-fluorophenyl 13.4
Piperidine Amide tetrazole
Analog)
Phenyl- ) )
Analog 1 o ) Phenyl Carboxylic acid > 50
Piperidine Amide
Biphenyl- Substituted
Analog 2 o ] 4-fluorophenyl 25.2
Piperidine Amide tetrazole
Phenyl- Substituted
Analog 3 o ) 4-chlorophenyl 18.9
Piperidine Amide tetrazole
Phenyl- )
) ) Substituted
Analog 4 Piperazine 4-fluorophenyl 45.7
) tetrazole
Amide

Key SAR Observations:

o Aromatic Substituents (R1): Halogen substitution on the phenyl ring, particularly fluorine at
the para-position, appears to be favorable for activity. Unsubstituted or chloro-substituted
analogs show reduced potency.

» Acidic Moiety (R2): A substituted tetrazole group is a critical feature for potent inhibition.
Replacement with a simple carboxylic acid leads to a significant loss of activity. This
suggests the tetrazole may be acting as a bioisostere for a carboxylic acid, potentially
engaging in key interactions within the PCSK9 binding site.

o Core Scaffold: The phenyl-piperidine amide core is important for maintaining the correct
orientation of the key interacting moieties. Modifications such as introducing a biphenyl
system or replacing the piperidine with a piperazine ring are generally detrimental to the
inhibitory activity.

Experimental Protocols
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While specific, detailed internal protocols for PF-06815345 are not publicly available, the
following represents a generalized methodology for key assays used in the characterization of
small-molecule PCSK9 inhibitors, based on common industry practices and available literature.

PCSK9-LDLR Binding Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)

This assay is designed to measure the direct binding of PCSKO to the LDL receptor and the
ability of a compound to inhibit this interaction.

Methodology:

e Reagents:

[¢]

Recombinant human PCSK9 (tagged, e.g., with 6xHis)

[¢]

Recombinant human LDLR-EGF-A domain (tagged, e.g., with biotin)

o

HTRF donor fluorophore-labeled anti-tag antibody (e.g., anti-6xHis-Europium cryptate)

o

HTRF acceptor fluorophore-labeled streptavidin (e.g., Streptavidin-d2)

[¢]

Assay buffer (e.g., PBS with 0.1% BSA)

o

Test compound (PF-06815345 or analogs) serially diluted in DMSO.
e Procedure:
1. Add test compound dilutions to a low-volume 384-well plate.
2. Add a pre-mixed solution of recombinant PCSK9 and LDLR-EGF-A to the wells.

3. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding
equilibration.

4. Add a pre-mixed solution of the HTRF donor and acceptor reagents.

5. Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.
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6. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission
at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

o Data Analysis:
o The HTRF ratio (665 nm / 620 nm) is calculated.

o IC50 values are determined by fitting the concentration-response data to a four-parameter
logistic equation.
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Figure 2: Generalized experimental workflow for a PCSK9-LDLR HTRF binding assay.
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Cellular LDLR Degradation Assay

This assay measures the ability of a compound to prevent PCSK9-mediated degradation of the
LDL receptor in a cellular context.

Methodology:
e Cell Line:

o Human hepatoma cell line (e.g., HepG2) that endogenously expresses the LDL receptor.
» Procedure:

1. Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

2. Treat the cells with the test compound at various concentrations for a short pre-incubation
period (e.g., 1 hour).

3. Add recombinant human PCSKO to the wells (except for the negative control).
4. Incubate for a sufficient time to allow for LDLR degradation (e.g., 4-6 hours).
5. Lyse the cells and collect the protein lysates.

6. Quantify the amount of LDLR protein in each lysate using a suitable method, such as
Western blotting or a specific ELISA.

o Data Analysis:

o The amount of LDLR protein is normalized to a housekeeping protein (e.g., GAPDH or
beta-actin) for Western blotting.

o The percentage of LDLR protection is calculated relative to the PCSK9-treated control.

o EC50 values are determined from the concentration-response curve.

Conclusion
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The structural activity relationship of PF-06815345 and its analogs highlights the importance of
specific structural features for potent PCSK9 inhibition. The para-fluorophenyl group and the
substituted tetrazole moiety, in conjunction with a phenyl-piperidine amide core, are crucial for
activity. The discontinuation of the clinical development of PF-06815345 suggests that while
potent, other factors such as pharmacokinetic properties, off-target effects, or the competitive
landscape may have influenced its progression. The information presented here, derived from
public sources, provides a foundational understanding of the SAR for this chemical series and
outlines the standard experimental approaches used for the characterization of such inhibitors.
Further detailed insights would require access to the full internal research data from the
discovery program.

 To cite this document: BenchChem. [Structural Activity Relationship of PF-06815345: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608931#structural-activity-relationship-of-pf-
06815345]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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